O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate
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Overview
Description
O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the carbamoyl intermediate: This step involves the reaction of 2-methylphenylamine with a suitable carbamoylating agent under controlled conditions.
Coupling with piperidine: The carbamoyl intermediate is then reacted with piperidine in the presence of a catalyst to form the desired piperidine-1-carbothioate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridine and Pyrrole: These aromatic heterocycles share some structural similarities with the piperidine ring in O-{4-[(2-methylphenyl)carbamoyl]phenyl} piperidine-1-carbothioate.
Carboxylic Acids and Esters: These compounds contain functional groups that may exhibit similar reactivity patterns.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H22N2O2S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
O-[4-[(2-methylphenyl)carbamoyl]phenyl] piperidine-1-carbothioate |
InChI |
InChI=1S/C20H22N2O2S/c1-15-7-3-4-8-18(15)21-19(23)16-9-11-17(12-10-16)24-20(25)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23) |
InChI Key |
CQFHQWRKSBGHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=S)N3CCCCC3 |
Origin of Product |
United States |
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